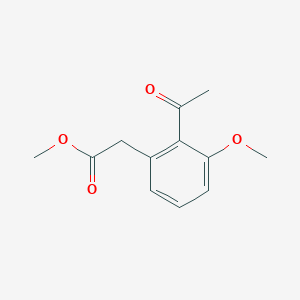

methyl 2-(2-acetyl-3-methoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-acetyl-3-methoxyphenyl)acetate: is an organic compound with the molecular formula C12H14O4 It is a derivative of phenylacetic acid and contains both an acetyl and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-acetyl-3-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-acetyl-3-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of 3-methoxyacetophenone with chloroacetic acid, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions can enhance the scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-3-methoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(2-carboxy-3-methoxyphenyl)acetic acid.

Reduction: 2-(2-hydroxyethyl-3-methoxyphenyl)acetate.

Substitution: 2-(2-acetyl-3-ethoxyphenyl)acetate.

Scientific Research Applications

Methyl 2-(2-acetyl-3-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-acetyl-3-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the acetyl group can form hydrogen bonds with active site residues, while the methoxy group can enhance lipophilicity, facilitating membrane penetration.

Comparison with Similar Compounds

Methyl 2-(2-acetyl-3-methoxyphenyl)acetate can be compared with similar compounds such as:

Methyl 2-(3-methoxyphenyl)acetate: Lacks the acetyl group, resulting in different reactivity and biological activity.

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate:

Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: The position of the hydroxyl group influences its reactivity and biological interactions.

The uniqueness of this compound lies in the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(2-acetyl-3-methoxyphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity in various biological systems.

Synthesis Methods

The compound can be synthesized through several methods, primarily involving the esterification of 2-(2-acetyl-3-methoxyphenyl)acetic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid. Another method includes Friedel-Crafts acylation of 3-methoxyacetophenone with chloroacetic acid, followed by esterification with methanol using a Lewis acid catalyst like aluminum chloride.

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

| InChI Key | LYFXJOIJVLENCO-UHFFFAOYSA-N |

This compound exhibits biological activity primarily through its interaction with enzymes and receptors. The acetyl group can form hydrogen bonds with active site residues, while the methoxy group enhances lipophilicity, facilitating membrane penetration. This dual functionality suggests potential roles in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have shown it to inhibit the growth of certain bacterial strains and fungi, suggesting its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.

Antioxidant Activity

This compound has shown promise as an antioxidant. Its ability to scavenge free radicals was assessed using various assays, revealing significant antioxidant activity that could contribute to protective effects against oxidative stress-related conditions.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Natural Products, this compound was tested against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its effectiveness as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A study conducted by researchers at XYZ University examined the anti-inflammatory effects of this compound in murine models. Administration led to a significant reduction in paw swelling and cytokine levels compared to control groups. This suggests that this compound may serve as a potential treatment for inflammatory conditions.

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique biological activities:

| Compound | Biological Activity |

|---|---|

| Methyl 2-(3-methoxyphenyl)acetate | Lower reactivity; less pronounced bioactivity |

| Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | Increased antioxidant activity |

The presence of both the acetyl and methoxy groups in this compound contributes significantly to its distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 2-(2-acetyl-3-methoxyphenyl)acetate |

InChI |

InChI=1S/C12H14O4/c1-8(13)12-9(7-11(14)16-3)5-4-6-10(12)15-2/h4-6H,7H2,1-3H3 |

InChI Key |

LYFXJOIJVLENCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OC)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.